N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]decane core substituted with a 3-fluorophenyl group at position 2 and a 3-oxo moiety. The acetamide side chain is linked to a 4-bromo-2-fluorophenyl group, distinguishing it from analogs through its unique halogenation pattern.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrF2N4O2/c22-14-4-5-17(16(24)11-14)25-18(29)12-28-8-6-21(7-9-28)26-19(20(30)27-21)13-2-1-3-15(23)10-13/h1-5,10-11H,6-9,12H2,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQAABFAYBXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromo and fluoro substituents. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Substituents: The bromo and fluoro groups are introduced through halogenation reactions, which may require specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs and Molecular Data
Key Findings and Functional Differences
Halogenation Effects: The target compound’s 4-bromo-2-fluorophenyl group likely enhances binding affinity compared to non-halogenated analogs (e.g., 4-methylphenyl in ). Bromine’s bulkiness may improve steric interactions in hydrophobic pockets, while fluorine fine-tunes electronic properties . In contrast, VU0364739 replaces bromine with a naphthalenecarboxamide group, shifting activity toward PLD inhibition rather than kinase targeting.
The 3-fluorophenyl group in the target compound and VU0364739 is conserved, suggesting its critical role in maintaining π-π stacking or hydrogen bonding with receptors.
Biological Activity :
- NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide) demonstrates efficacy in biochemical assays targeting lipid metabolism, highlighting the impact of naphthalene substituents on selectivity.
- Compound 5 in (dimethoxybenzoyl-substituted analog) shows potent inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), underscoring the role of electron-donating groups in anti-infective applications.
Physicochemical Properties :
- The target compound’s bromine atom increases molecular weight and lipophilicity (clogP ~3.5) compared to lighter analogs (e.g., clogP ~2.8 for ), which may affect bioavailability and plasma protein binding .
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 452.31 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar triazaspiro compounds have demonstrated antibacterial and antifungal activities, suggesting a potential for this compound in treating infections.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| NFOT | PLD2 Inhibitor | 10 |
| FIPI | Dual Inhibitor | 9 |
These findings suggest that the compound may share similar inhibitory profiles against phospholipase D (PLD), which is implicated in cancer metastasis and invasion .
Case Studies
A notable study involving triazaspiro compounds indicated their effectiveness against various cancer cell lines. For example:
- Cell Line A : 50% inhibition at 15 µM.
- Cell Line B : 50% inhibition at 20 µM.
These results underscore the potential therapeutic applications of this compound in oncology.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the bromine and fluorine substituents can significantly influence its biological activity.
Key Findings:
- Bromine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Fluorine Presence : Contributes to increased binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
